molecular formula C10H20N2O B1468160 1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one CAS No. 1250553-14-0

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one

Cat. No.: B1468160
CAS No.: 1250553-14-0
M. Wt: 184.28 g/mol
InChI Key: FGKADXLAPPPIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3-Aminopyrrolidin-1-yl)-2-ethylbutan-1-one plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. This compound has been shown to interact with dipeptidyl peptidase-4 (DPP4), a serine exopeptidase that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP4, this compound can indirectly increase GLP-1 levels, which is beneficial for managing diabetes mellitus type 2 . Additionally, the compound’s pyrrolidine ring allows it to explore the pharmacophore space efficiently, contributing to its interaction with various biomolecules .

Cellular Effects

This compound influences cellular functions by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with DPP4 affects the levels of GLP-1, which in turn influences insulin secretion and glucose metabolism in pancreatic cells . Furthermore, the compound’s structural properties enable it to interact with other cellular proteins, potentially affecting various cellular processes such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound’s inhibition of DPP4 prevents the degradation of GLP-1, thereby enhancing its biological activity . This interaction involves the binding of the compound to the active site of DPP4, leading to a conformational change that inhibits the enzyme’s activity. Additionally, the compound may influence gene expression by modulating transcription factors and signaling pathways involved in metabolic regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit DPP4 and increase GLP-1 levels without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that affect its activity and excretion . These metabolic pathways involve cytochrome P450 enzymes, which play a crucial role in the biotransformation of the compound. The effects on metabolic flux and metabolite levels are significant, as they determine the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to various tissues . Transporters such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs) may play a role in the compound’s cellular uptake and efflux, affecting its localization and accumulation.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is critical for its activity, as it allows the compound to interact with target biomolecules and exert its effects on cellular processes. Post-translational modifications, such as phosphorylation and acetylation, may also influence the compound’s localization and function.

Properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-ethylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-8(4-2)10(13)12-6-5-9(11)7-12/h8-9H,3-7,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKADXLAPPPIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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